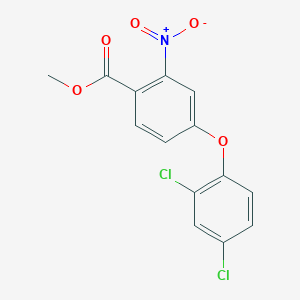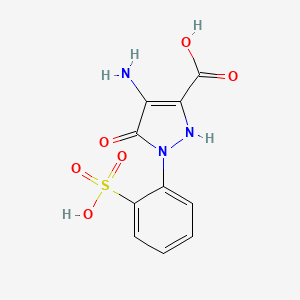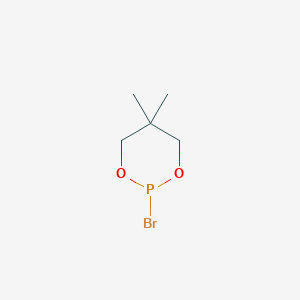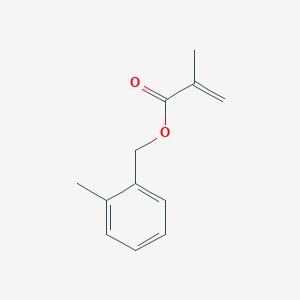
7-Isocyanato-3-methoxy-1,2-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isocyanato-3-methoxy-1,2-benzothiazole is an organic compound with the molecular formula C9H6N2O2S It is a derivative of benzothiazole, a heterocyclic aromatic compound containing both sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isocyanato-3-methoxy-1,2-benzothiazole typically involves the reaction of 3-methoxy-1,2-benzothiazole with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Isocyanato-3-methoxy-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form carbamate derivatives.
Water: Reacts with the isocyanate group to form carbon dioxide and amine derivatives.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Wissenschaftliche Forschungsanwendungen
7-Isocyanato-3-methoxy-1,2-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism of action of 7-Isocyanato-3-methoxy-1,2-benzothiazole involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is the basis for its use in various applications, including the synthesis of bioactive molecules and the production of polyurethanes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Isocyanato-1,2-benzothiazole: Lacks the methoxy group, which may affect its reactivity and applications.
7-Isocyanato-1,2-benzothiazole: Similar structure but without the methoxy group, leading to different chemical properties.
3-Methoxy-1,2-benzothiazole:
Uniqueness
7-Isocyanato-3-methoxy-1,2-benzothiazole is unique due to the presence of both the isocyanate and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
104121-73-5 |
|---|---|
Molekularformel |
C9H6N2O2S |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
7-isocyanato-3-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C9H6N2O2S/c1-13-9-6-3-2-4-7(10-5-12)8(6)14-11-9/h2-4H,1H3 |
InChI-Schlüssel |
HNCPHFZSQLTOSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NSC2=C1C=CC=C2N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)



![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)


![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)



